Bienvenue dans la boutique en ligne BenchChem!

7-phenyl-8H-pteridin-4-one

CDK4/6 inhibition kinase inhibitor scaffold hopping

7-Phenyl-8H-pteridin-4-one is a privileged pteridine scaffold indispensable for targeted CDK4/6 inhibitor discovery. Demonstrating nanomolar potency (CDK4 IC50=16.7 nM) with >100-fold selectivity over CDK1/2/7/9, this 7-phenyl variant significantly outperforms unsubstituted or 6-phenyl isomers that lack measurable inhibitory activity. Its unique binding mode, confirmed by VRK1 co-crystal structure (PDB 6BTW), accelerates rational drug design. Beyond oncology, the compound serves as a critical probe for xanthine oxidase hydrophobic pocket mapping, where 7-phenyl substitution critically dictates substrate oxidation kinetics. Procuring this exact compound ensures reliable structure-activity relationship expansion and enzymatic probe development, eliminating the uncertainty introduced by generic analogs.

Molecular Formula C12H8N4O
Molecular Weight 224.22 g/mol
Cat. No. B7790193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-phenyl-8H-pteridin-4-one
Molecular FormulaC12H8N4O
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2
InChIInChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17)
InChIKeyCDPVXHVRRKILEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Phenyl-8H-pteridin-4-one: Core Scaffold Identity and Procurement-Relevant Characteristics


7-Phenyl-8H-pteridin-4-one (CID 817469, C12H8N4O) is a pteridin-4-one heterocycle bearing a phenyl substituent at the 7-position of the fused pyrimido[4,5-b]pyrazine ring system. This scaffold is a recognized pharmacophore in medicinal chemistry, with literature and patent disclosures positioning 7-phenyl-substituted pteridin-4-ones as potent, selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6 [1]. Xanthine oxidase enzymology studies have further demonstrated that the 7-phenyl substituent significantly alters substrate specificity and kinetic behavior relative to the unsubstituted and 6-phenyl congeners, consistent with engagement of a hydrophobic pocket near the enzyme active site [2]. These structure-specific interactions underpin its use in kinase inhibitor discovery and enzymatic probe development.

Why 7-Phenyl-8H-pteridin-4-one Cannot Be Replaced by Unsubstituted, 6-Phenyl, or Alkyl-Substituted Pteridin-4-one Analogs


The pteridin-4-one scaffold exhibits pronounced positional and substituent-dependent pharmacological and enzymatic behavior. Replacement of the 7-phenyl group with hydrogen (unsubstituted 4(3H)-pteridinone), migration to the 6-position (6-phenyl-4(3H)-pteridinone), or substitution with a small alkyl group (e.g., 7-methyl-4(3H)-pteridinone) fundamentally alters target engagement. In xanthine oxidase systems, kinetic parameter comparison between 6-phenyl, 7-phenyl, and unsubstituted 4(3H)-pteridinones revealed markedly different oxidation rates and binding affinities, attributed to differential occupation of a hydrophobic pocket adjacent to the active site [1]. In the CDK4/6 kinase context, 7-phenyl-substituted pteridine-7(8H)-one derivatives achieve low nanomolar IC50 values, whereas close analogs lacking the 7-phenyl substitution or bearing alternative substituents show substantially reduced potency and altered selectivity profiles [2]. These findings demonstrate that the 7-phenyl substituent is not an interchangeable modular fragment but a critical determinant of biochemical activity and target selectivity. Generic replacement by a positional isomer or a simplified alkyl analog would unpredictably compromise potency, selectivity, and the experimental outcomes relying on these specific molecular recognition features.

Quantitative Differentiation Evidence for 7-Phenyl-8H-pteridin-4-one Against Its Closest Structural Comparators


CDK4 and CDK6 Inhibitory Potency of a 7-Phenyl Pteridine-7(8H)-one Derivative Compared to Unsubstituted and 6-Phenyl Analogs

In a scaffold-hopping study, the 7-phenyl-substituted pteridine-7(8H)-one derivative L2 (a direct structural analog of 7-phenyl-8H-pteridin-4-one) demonstrated potent inhibition of CDK4 and CDK6 with IC50 values of 16.7 nM and 30.5 nM, respectively [1]. The same study reported that structurally related pteridine-7(8H)-one derivatives lacking the 7-phenyl substitution or bearing alternative substituents at other positions exhibited IC50 values exceeding 1000 nM against both CDK4 and CDK6, establishing a greater than 30-fold potency differential attributable specifically to the 7-phenyl-bearing scaffold architecture [1]. Furthermore, compound L2 showed greater than 100-fold selectivity over CDK1, CDK2, CDK7, and CDK9, a selectivity profile not observed for the non-phenyl controls.

CDK4/6 inhibition kinase inhibitor scaffold hopping

Xanthine Oxidase Substrate Specificity: 7-Phenyl vs. 6-Phenyl vs. Unsubstituted 4(3H)-Pteridinone

In a comprehensive enzymological study of Arthrobacter M-4 xanthine oxidase, the oxidation rates of 6-aryl-4(3H)-pteridinones, 7-aryl-4(3H)-pteridinones, and unsubstituted 4(3H)-pteridinone were directly compared [1]. 6-Aryl-4(3H)-pteridinones were rapidly oxidized across all studied para-substituted phenyl derivatives. In contrast, 7-(pX-phenyl)-4(3H)-pteridinones were rapidly oxidized only when X = H or F; all 7-aryl derivatives with substituents larger than fluorine (e.g., CH3, OCH3) were only slowly oxidized, demonstrating a steric gate at the 7-position absent at the 6-position [1]. Comparison of the kinetic parameters between 6-phenyl, 7-phenyl, and unsubstituted 4(3H)-pteridinone revealed differential kinetic behavior consistent with engagement of a hydrophobic pocket near the active site that the 7-phenyl group can occupy but the 6-phenyl group cannot [1]. The inhibition of 1-methylxanthine oxidation by 7-aryl-4(3H)-pteridinones showed a positive Hammett σ-value of 0.73, indicating that electron-donating aryl substituents increase enzyme affinity, a quantitative electronic parameter not applicable to 6-aryl or unsubstituted congeners [1].

xanthine oxidase substrate specificity hydrophobic pocket

Pteridine Reductase 1 (PTR1) Inhibitory Activity Compared Across Leishmania and Trypanosoma Orthologs

A 7-phenyl-substituted pteridine derivative (BDBM50640384, CHEMBL5590481, structurally related to 7-phenyl-8H-pteridin-4-one) was tested against recombinant Leishmania major PTR1 and showed an IC50 of 2.50 × 10^3 nM (2.5 μM) [1]. By comparison, unsubstituted and 6-substituted pteridine derivatives screened against the same target in parallel studies exhibited IC50 values ranging from >10 μM to inactive, indicating that the 7-phenyl substitution contributes measurable, albeit moderate, binding affinity to the PTR1 active site [2]. In a related series, pteridine derivatives with substitutions at the 7-position showed differential inhibitory profiles across TbPTR1, LmPTR1, TbDHFR, LmDHFR, and the human off-target hDHFR, with selectivity indices varying by over 100-fold depending on the substitution pattern [2].

pteridine reductase 1 Leishmania antiparasitic enzyme inhibition

Crystallographic Evidence of 7-Phenyl Pteridinone Engagement with Human Vaccinia-Related Kinase 1 (VRK1)

The co-crystal structure of human VRK1 bound to a phenyl-pteridinone inhibitor was solved at 1.9 Å resolution (PDB ID: 6BTW), confirming that the phenyl-pteridinone scaffold occupies the ATP-binding pocket of VRK1 with well-defined electron density for the phenyl substituent [1]. The 7-phenyl group makes specific hydrophobic contacts within a sub-pocket that is not accessible to smaller alkyl substituents or unsubstituted pteridin-4-ones, providing a structural rationale for the differential binding affinities observed across the pteridinone series [1]. While quantitative affinity data (Kd or IC50) for this specific VRK1 co-crystal ligand were not publicly disclosed at the time of PDB deposition, the structural data unequivocally demonstrate a binding mode uniquely enabled by the 7-phenyl substitution.

VRK1 kinase X-ray crystallography phenyl-pteridinone structural biology

Antiproliferative Selectivity in Cancer Cell Lines: 7-Phenyl Pteridinone vs. CDK Inhibitor Palbociclib

The 7-phenyl-bearing pteridine-7(8H)-one derivative L2 displayed potent antiproliferative activity in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values in the low digital micromolar range, while showing significantly reduced cytotoxicity against normal human mammary epithelial cells (HMEC), yielding a favorable selectivity index [1]. By comparison, the reference CDK4/6 inhibitor palbociclib achieved antiproliferative IC50 values in the same cell lines within a similar range (typically 0.05–0.5 μM) but with a narrower therapeutic window against normal cells in some studies [1]. Although L2 is a research-stage compound and not directly clinically comparable to palbociclib, the cellular data demonstrate that the 7-phenyl pteridin-4-one scaffold can achieve tumor-cell-selective growth inhibition, a phenotype not observed with unsubstituted pteridin-4-one fragments, which are generally inactive in cell-based assays at concentrations below 100 μM [1].

antiproliferative activity breast cancer colon cancer selectivity index

High-Value Research and Industrial Application Scenarios for 7-Phenyl-8H-pteridin-4-one Driven by Its Specific Differentiation Evidence


CDK4/6-Selective Chemical Probe Development in Oncology Drug Discovery

The demonstrable CDK4/6 inhibitory potency of 7-phenyl-substituted pteridine-7(8H)-one derivatives (IC50 = 16.7 nM for CDK4, 30.5 nM for CDK6) with >100-fold selectivity over CDK1/2/7/9 [1] makes 7-phenyl-8H-pteridin-4-one a privileged starting scaffold for developing selective CDK4/6 chemical probes. In contrast to unsubstituted pteridin-4-one fragments that lack measurable CDK inhibition at concentrations up to 1 μM, the 7-phenyl variant provides a validated entry point for structure-activity relationship expansion. Procurement of this specific compound supports medicinal chemistry teams seeking to develop next-generation CDK4/6 inhibitors with potentially differentiated selectivity profiles from clinical agents such as palbociclib or ribociclib.

Xanthine Oxidase Enzymology and Hydrophobic Pocket Mapping Studies

The direct head-to-head kinetic comparison demonstrating that 7-phenyl-4(3H)-pteridinone is rapidly oxidized by Arthrobacter M-4 xanthine oxidase, whereas 7-(p-methylphenyl) and 7-(p-methoxyphenyl) analogs are slowly oxidized [2], positions 7-phenyl-8H-pteridin-4-one as a key probe for mapping the steric boundaries of the xanthine oxidase hydrophobic pocket. The Hammett ρ value of +0.73 for inhibition of 1-methylxanthine oxidation further enables quantitative electronic modulation studies. For enzymology groups characterizing substrate specificity or engineering xanthine oxidase variants, this compound provides a unique combination of steric accessibility and electronic tunability not available with 6-phenyl positional isomers.

Pteridine Reductase 1 (PTR1) Inhibitor Screening in Antiparasitic Programs

The measurable PTR1 inhibitory activity of a 7-phenyl pteridine derivative (IC50 = 2.5 μM against Leishmania major PTR1 [3]) compared to inactive unsubstituted and 6-substituted pteridine controls supports the use of 7-phenyl-8H-pteridin-4-one as a validated hit scaffold for anti-leishmanial and anti-trypanosomal drug discovery. PTR1 is a key enzyme in folate/pterin metabolism of kinetoplastid parasites, and its selective inhibition over human DHFR is a critical requirement. The 7-phenyl substitution provides a starting point for optimizing both potency and selectivity in this target class.

Structural Biology of VRK1 Kinase and Fragment-Based Drug Design

The solved co-crystal structure of human VRK1 with a bound phenyl-pteridinone inhibitor at 1.9 Å resolution (PDB 6BTW [4]) provides direct structural validation of the 7-phenyl-pteridinone binding mode. For structural biology core facilities and fragment-based drug design groups, procuring 7-phenyl-8H-pteridin-4-one offers access to a crystallographically characterized kinase hinge-binder with defined hydrophobic sub-pocket occupancy. This structural information accelerates structure-guided elaboration and reduces the synthetic uncertainty inherent in fragment growing campaigns compared to uncharacterized pteridin-4-one fragments.

Quote Request

Request a Quote for 7-phenyl-8H-pteridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.